

Preclinical Pharmacokinetics of Ponatinib: An In-depth Technical Guide

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This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of ponatinib, a multi-targeted tyrosine kinase inhibitor. The information presented is intended for researchers, scientists, and drug development professionals. Notably, **AP24600** is the inactive carboxylic acid metabolite of ponatinib[1].

Pharmacokinetic Profile Summary

Ponatinib has been evaluated in preclinical studies, primarily in mouse models, to characterize its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][3] Orally administered ponatinib demonstrated dose-dependent exposure in mice.[3][4]

The following tables summarize the key pharmacokinetic parameters of ponatinib in mice following a single oral administration.

Table 1: Pharmacokinetic Parameters of Ponatinib in NSG Mice[3]

Dose (mg/kg)	Cmax (ng/mL)	Tmax (hrs)	AUC0-24hrs (ng·h/mL)	t1/2 (hrs)
15	181.36	3.04	1533.2	1.92
30	355.84	3.08	2996.5	1.92



Table 2: Pharmacokinetic Parameters of Ponatinib in Wild-Type and Humanized CYP1A1/2 Mice[1]

Data presented as fold-decrease in exposure compared to control.

Mouse Strain	Inducer	Fold Decrease in Ponatinib Exposure
Wild-Type	2,3,7,8- tetrachlorodibenzodioxin	7.7
Humanized CYP1A1/2	3-methylcholanthrene	2.2

Experimental Protocols

Detailed methodologies for the key pharmacokinetic experiments are described below.

- NSG Mice: Used for pharmacokinetic and efficacy studies of ponatinib in the context of T-cell acute lymphoblastic leukemia.[3]
- Wild-Type and Humanized CYP1A1/2 Mice: Utilized to investigate the role of CYP1A1 in ponatinib metabolism.[1] All animal studies were approved by the respective Institutional Animal Care and Use Committees.[3]
- Ponatinib Administration: For pharmacokinetic studies in NSG mice, ponatinib was administered as a single oral dose of 15 or 30 mg/kg in citric acid.[3] In studies with wild-type and humanized CYP1A1/2 mice, a single oral gavage dose of 40 mg/kg was administered in 25 mM citrate buffer (pH 2.5).[1]
- Plasma Sample Collection: Blood samples were collected from mice at various time points post-dosing. For NSG mice, samples were collected at 0.5, 1, 2, 3, 5, 8, 12, and 24 hours.[3] For wild-type and humanized CYP1A1/2 mice, 10 µl of whole blood was withdrawn from the tail vein at indicated time points.[1] Plasma was separated by centrifugation and stored at -80°C until analysis.[3]
- The concentration of ponatinib and its metabolites in plasma samples was determined using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[5]

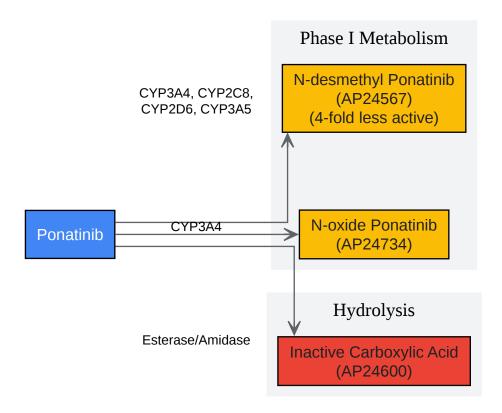


This method was validated for linearity, selectivity, accuracy, precision, stability, matrix effect, and recovery.[5]

Metabolism

Ponatinib undergoes hepatic metabolism primarily through cytochrome P450 (CYP) enzymes. In vitro studies have shown that CYP3A4 is the major enzyme responsible for its metabolism, with minor contributions from CYP3A5, CYP2C8, and CYP2D6.[1][6] The metabolism of ponatinib involves both esterase/amidase activity, leading to the inactive carboxylic acid metabolite **AP24600**, and P450-dependent monooxygenase system activity.[1] The main metabolic pathways include the formation of N-desmethyl and N-oxide metabolites.[1]

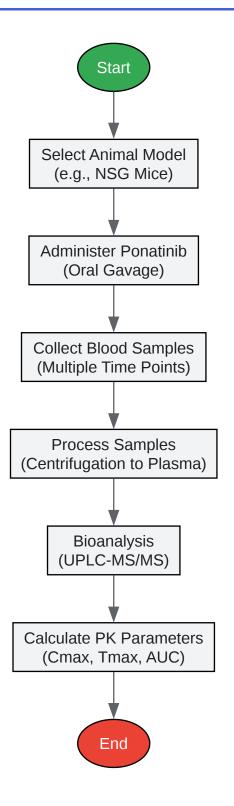
Mandatory Visualizations



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Caption: Metabolic pathway of ponatinib.





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Caption: Preclinical pharmacokinetic study workflow.



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References

- 1. Novel Pathways of Ponatinib Disposition Catalyzed By CYP1A1 Involving Generation of Potentially Toxic Metabolites PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Preclinical pharmacokinetic and pharmacodynamic evaluation of dasatinib and ponatinib for the treatment of T-cell acute lymphoblastic leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Investigation of ponatinib metabolism and drug-drug interactions with lycopene and shikonin in vitro and invivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
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